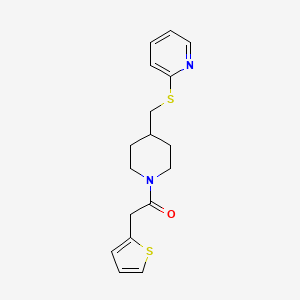
1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a piperidine ring, a pyridine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. One common method includes:
-
Formation of the Piperidine Intermediate:
Starting Materials: Piperidine, pyridine-2-thiol.
Reaction: The piperidine is reacted with pyridine-2-thiol in the presence of a base such as sodium hydride to form the piperidine intermediate.
-
Attachment of the Thiophene Ring:
Starting Materials: Thiophene-2-carboxylic acid.
Reaction: The piperidine intermediate is then reacted with thiophene-2-carboxylic acid under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it a candidate for drug development.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
Material Science: Used in the development of new materials with specific electronic properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-(4-(Pyridin-2-ylmethyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- 1-(4-((Pyridin-3-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Comparison:
- Structural Differences: The position of the sulfur atom and the substitution pattern on the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Unique Features: 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct binding properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(12-15-4-3-11-21-15)19-9-6-14(7-10-19)13-22-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFYEJWAXJHODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
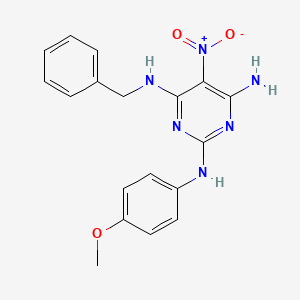
![11-(2-methoxyacetyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2885784.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2885786.png)
![1-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2885787.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)
![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

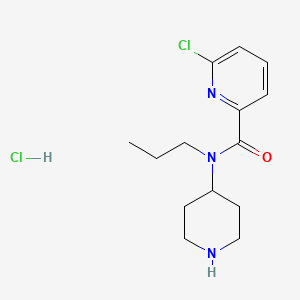
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)
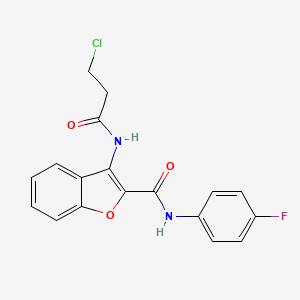
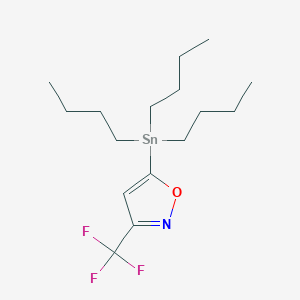

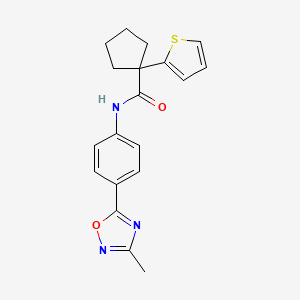
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)
